N-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
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Overview
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 4-position and a benzamide moiety substituted with fluorine atoms at the 2 and 6 positions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve heating in an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzothiazole derivatives can be formed.
Oxidation Products: Oxidation can yield sulfoxides or sulfones.
Reduction Products: Reduction can lead to the formation of amines or alcohols.
Hydrolysis Products: Hydrolysis results in the formation of 4-chloro-1,3-benzothiazol-2-amine and 2,6-difluorobenzoic acid.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
- N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide
- N-(4-chloro-1,3-benzothiazol-2-yl)nicotinamide
- N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
Uniqueness
N-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is unique due to the presence of two fluorine atoms on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. The combination of the benzothiazole ring with the difluorobenzamide group imparts distinct properties that make it valuable for various research applications.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF2N2OS/c15-7-3-1-6-10-12(7)18-14(21-10)19-13(20)11-8(16)4-2-5-9(11)17/h1-6H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIUYKSBQGJMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NC3=C(S2)C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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